molecular formula C14H15NO3 B2915371 1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705979-17-4

1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2915371
CAS No.: 1705979-17-4
M. Wt: 245.278
InChI Key: VAMFJFYJHALQTE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the one you mentioned, is likely characterized by the pyrrolidine ring and its derivatives . The structure of these compounds can be analyzed using various techniques, but specific details about “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one” are not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without specific information on “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one”, it’s challenging to provide a detailed analysis.

Scientific Research Applications

Crystallography and Structural Analysis

  • The crystal structure of a compound related to 1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one, featuring a spiro[chroman-2,3'-pyrrolidin] core, was elucidated, demonstrating significant antifungal and antibacterial properties due to its structural resemblance to isoflavonoids found in certain legumes. The crystallographic analysis revealed a monoclinic space group with specific geometric parameters, highlighting the compound's complex molecular conformation stabilized by hydrogen bonding (Thinagar et al., 2000).

Organic Synthesis and Chemical Properties

  • Research into the synthesis of dispiropyrrolidine derivatives, which share structural motifs with this compound, uncovered their potential as novel acetylcholinesterase inhibitors. This could have implications for improving Alzheimer's disease treatment. The synthesis utilized [3+2]-cycloaddition reactions, with several compounds showing significant biological activity (Wei et al., 2013).

Pharmacological Applications

  • A study on the pharmacological characterization of a compound structurally similar to this compound identified it as a high-affinity antagonist selective for κ-opioid receptors. This suggests potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates . This interaction is influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolo[2,3-d]pyrimidine-based analogues, which share structural similarities with 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been shown to inhibit the α-amylase enzyme, a key player in the breakdown of complex carbohydrates into glucose . This suggests that 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also interact with similar biochemical pathways.

Pharmacokinetics

Pharmacokinetic/pharmacodynamic (pk/pd) modelling is a discipline that aims to describe, understand, and predict the time course of in vivo drug action . It comprises three major elements: pharmacokinetics (PK), pharmacodynamics (PD), and disease progression . The PK/PD properties of 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one would need to be studied in detail to understand its ADME properties and their impact on bioavailability.

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also have diverse effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Without specific information on “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one”, it’s challenging to provide a detailed analysis.

Properties

IUPAC Name

1'-acetylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMFJFYJHALQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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